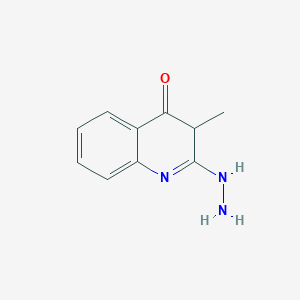![molecular formula C7H9ClN4 B11907534 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de 1-metil-1H-imidazo[4,5-b]piridin-7-amina es un compuesto heterocíclico que pertenece a la clase de las imidazopiridinas. Este compuesto es conocido por sus posibles aplicaciones en química medicinal debido a sus propiedades estructurales únicas y actividades biológicas. A menudo se estudia por su papel como bloque de construcción en la síntesis de diversas moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Clorhidrato de 1-metil-1H-imidazo[4,5-b]piridin-7-amina generalmente implica la adición de Michael de 1-metil-1H-imidazol-4-amina a derivados del ácido fumárico o maleico, seguida de ciclación intramolecular. Este proceso se puede llevar a cabo bajo condiciones de reflujo en presencia de un solvente adecuado .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: Clorhidrato de 1-metil-1H-imidazo[4,5-b]piridin-7-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede experimentar reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los nucleófilos como aminas, tioles y haluros se utilizan comúnmente en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varias imidazopiridinas sustituidas, N-óxidos y derivados reducidos, que se pueden utilizar posteriormente en la síntesis de compuestos bioactivos .
Aplicaciones Científicas De Investigación
Clorhidrato de 1-metil-1H-imidazo[4,5-b]piridin-7-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción versátil en la síntesis de compuestos heterocíclicos complejos.
Biología: Se utiliza en el estudio de inhibidores de enzimas y moduladores de receptores.
Medicina: Este compuesto se investiga por sus posibles aplicaciones terapéuticas, incluidas las actividades anticancerígenas, antivirales y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Clorhidrato de 1-metil-1H-imidazo[4,5-b]piridin-7-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso al sustrato. Además, puede modular la actividad del receptor actuando como agonista o antagonista, influyendo en diversas vías celulares y procesos fisiológicos .
Compuestos similares:
- 1-metil-6-fenil-1H-imidazo[4,5-b]piridin-2-amina
- 2-amino-1-metil-6-fenilimidazo[4,5-b]piridina
Comparación: Clorhidrato de 1-metil-1H-imidazo[4,5-b]piridin-7-amina es único debido a su patrón de sustitución específico y configuración estructural, que confieren actividades biológicas y reactividad química distintas. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas, afinidades de unión y potenciales terapéuticos .
Comparación Con Compuestos Similares
- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Comparison: 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern and structural configuration, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Propiedades
Fórmula molecular |
C7H9ClN4 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
1-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-4-10-7-6(11)5(8)2-3-9-7;/h2-4H,1H3,(H2,8,9);1H |
Clave InChI |
AXMJLCFMXRLRHR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=NC=CC(=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)

